6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole
Description
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
5-bromo-4-chloro-2H-benzotriazole |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11) |
InChI Key |
GGOXXPSZPVVKME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1Br)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Yields
Comparative Analysis of Preparation Methods
| Feature | Direct Halogenation | Cyclization + Halogenation | Pd-Catalyzed Deoxygenation & Cross-Coupling |
|---|---|---|---|
| Reaction Complexity | Moderate | Moderate to High | Moderate |
| Regioselectivity | Moderate, depends on conditions | High, controlled by precursor design | High, selective and mild |
| Yield | Moderate (59–68%) | Variable | High (up to 83%) |
| Scalability | Industrially feasible | Industrially feasible | More suited for research and fine chemical synthesis |
| Functional Group Tolerance | Limited | Moderate | High |
| Reaction Time | Long (up to 48 h) | Moderate | Shorter, mild conditions |
Summary Table of Key Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Direct Halogenation | Bromination and chlorination of benzotriazole | Simple reagents, straightforward | Long reaction times, moderate selectivity | 59–68% |
| Cyclization of Halogenated Precursors | Formation of benzotriazole ring from substituted diamines | High regioselectivity | Requires precursor synthesis | Not specified |
| Pd-Catalyzed Deoxygenation + Cross-Coupling | Deoxygenation of hydroxybenzotriazoles, Pd-catalyzed C–C bond formation | Mild conditions, high selectivity, functional group tolerance | Requires Pd catalyst, more complex | 61–83% |
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Overview
6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the triazole family. Its unique structure, characterized by the presence of bromine and chlorine atoms, imparts distinctive chemical properties that make it valuable across various scientific and industrial fields. This article explores its applications in medicinal chemistry, agriculture, materials science, and other domains.
Medicinal Chemistry
-
Anticancer Properties
- The compound has shown potential as an inhibitor of specific enzymes and proteins involved in cancer progression. Studies indicate that it may interact with bromodomain-containing proteins essential for gene regulation and cancer cell proliferation. Preliminary research suggests that this compound can inhibit these proteins, making it a candidate for further investigation in cancer therapeutics .
-
Antimicrobial and Antifungal Activities
- Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains such as Escherichia coli and Bacillus subtilis. Additionally, it has shown antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .
-
Pharmacophore in Drug Design
- Ongoing studies are exploring the use of this compound as a pharmacophore in drug design. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential as a lead compound in developing new therapeutics.
Agricultural Applications
- The compound is being investigated for its role as an agrochemical agent. Its biological activity suggests potential applications in developing pesticides or herbicides that target specific pests or plant pathogens while minimizing environmental impact.
Materials Science
- In materials science, this compound is utilized in synthesizing specialty chemicals and materials with specific properties. Its unique chemical structure allows for the modification of physical properties in polymers and other materials.
Case Studies
- Anticancer Activity Study :
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that derivatives of this compound showed antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that structural modifications could enhance its antimicrobial potency.
Mechanism of Action
The mechanism of action of 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects :
- The 6-bromo-7-chloro and 7-bromo-6-chloro isomers share identical molecular weights but differ in halogen placement. Positional isomerism can lead to variations in dipole moments, solubility, and binding affinities in biological systems .
- 4,7-Dibromo-6-chloro derivatives exhibit higher molecular weight and reactivity due to additional bromine, making them suitable for catalytic applications .
Halogenation and Reactivity: Bromine and chlorine substituents enhance electrophilic aromatic substitution reactivity. For example, 1-chloro-1H-benzotriazole is a versatile reagent for synthesizing unsymmetrical disulfides .
Biological Activity :
- Triazole derivatives conjugated with kinase inhibitors (e.g., icotinib) show enhanced IDO1 inhibitory activity, suggesting that 6-bromo-7-chloro-1H-benzotriazole could be optimized for similar twin-drug approaches .
- Substituents at positions 5 and 7 (as in 7-bromo-5-chloro-1H-benzotriazole ) may influence bathochromic shifts in emission spectra, relevant for photodynamic therapy applications .
Synthetic Utility: Click chemistry remains a cornerstone for synthesizing benzotriazole derivatives, enabling rapid assembly of combinatorial libraries .
Biological Activity
6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole is a halogenated triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial and anticancer properties, making it a subject of ongoing research in pharmacology and drug development.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of both bromine and chlorine atoms enhances its reactivity and binding affinity to various biological targets. This dual halogenation is believed to play a crucial role in the compound's interaction with enzymes and receptors in biological systems.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound can bind to proteins through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of target proteins, leading to various biological effects including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : It shows potential against various bacterial strains.
- Anticancer Activity : It has been evaluated for its effects on cancer cell lines.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 µg/mL |
| Escherichia coli | 25 - 50 µg/mL |
| Bacillus subtilis | 15 - 30 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it induces apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxicity of the compound on A549 lung cancer cells:
- IC50 Values : The compound exhibited an IC50 value of approximately 27.6 µM.
- Mechanism : It induced G0/G1 phase arrest and increased the sub-G1 population significantly, indicating apoptosis .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives to highlight its unique properties.
| Compound | Biological Activity | Remarks |
|---|---|---|
| 7-Bromo-1H-benzo[d][1,2,3]triazole | Moderate anticancer activity | Lacks dual halogenation |
| 6-Chloro-1H-benzo[d][1,2,3]triazole | Antimicrobial but less potent | Single halogenation |
| 1H-benzo[d][1,2,3]triazole | Broad spectrum but lower specificity | No halogen substituents |
Q & A
Q. What are the common synthetic routes for 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole?
- Methodological Answer : Synthesis typically involves functionalizing the benzotriazole core via halogenation or nucleophilic substitution. For example, halogenated derivatives can be prepared by refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. A general protocol includes dissolving the starting material (e.g., 1H-benzo[d][1,2,3]triazole) in a solvent, adding halogenating agents (e.g., N-bromosuccinimide for bromination), and isolating the product via filtration and crystallization. Optimization of reaction time (e.g., 18 hours for complete substitution) and purification using water-ethanol mixtures improves yields (~65%) and purity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Determines purity (e.g., 141–143°C for triazole derivatives) .
- NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H-NMR for aromatic protons and halogen proximity) .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-Br (~550–600 cm⁻¹) and C-Cl (~700–750 cm⁻¹) .
- Elemental Analysis : Validates empirical formulas and halogen content .
- X-ray Crystallography : Resolves 3D molecular geometry and regioselectivity of substitutions .
Advanced Research Questions
Q. How do bromo and chloro substituents influence the electronic properties and reactivity of benzotriazole derivatives?
- Methodological Answer : The electron-withdrawing nature of Br and Cl alters the electron density of the triazole ring, enhancing electrophilic substitution reactivity. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps in halogenated derivatives, increasing susceptibility to nucleophilic attack. Solvatochromic analysis demonstrates solvent-dependent absorption shifts (e.g., bathochromic shifts in polar solvents), indicating strong dipole interactions . Experimental validation includes measuring reaction kinetics with nucleophiles (e.g., thiols) under varying dielectric conditions .
Q. What are the antimicrobial mechanisms of benzotriazole derivatives, and how do structural modifications affect activity?
- Methodological Answer : Halogenated benzotriazoles disrupt microbial cell membranes via hydrophobic interactions and inhibit enzymes (e.g., cytochrome P450). For example, antifungal activity against C. albicans correlates with the presence of bulky substituents (e.g., trityl groups), which enhance membrane penetration. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., Schiff bases, glycosylated derivatives) and testing MIC values against Gram-positive/negative bacteria and fungi. Comparative assays using reference drugs (e.g., streptomycin) validate efficacy .
Q. Can this compound be integrated into catalytic systems?
- Methodological Answer : Yes. The triazole ring acts as a ligand in metal-organic frameworks (MOFs) and heterogeneous catalysts. For example, Pd@click-Fe₃O₄/chitosan catalysts leverage triazole’s dual role as a linker and ligand. The bromo and chloro groups stabilize Pd nanoparticles, enhancing catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Characterization via TEM and XPS confirms uniform Pd distribution, while kinetic studies assess turnover frequency (TOF) in aryl halide reactions .
Q. How can researchers resolve contradictions in biological activity data across halogenated triazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent regiochemistry or assay conditions. Strategies include:
- Comparative SAR Analysis : Synthesizing isomers (e.g., 5-bromo vs. 6-bromo) and testing under standardized protocols .
- Bioisosteric Replacement : Substituting Cl with F or NO₂ to evaluate electronic effects on target binding .
- In Silico Docking : Modeling interactions with microbial enzymes (e.g., T. rubrum lanosterol 14α-demethylase) to predict binding affinities .
- Dose-Response Studies : Establishing EC₅₀ values to differentiate potency from assay noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
